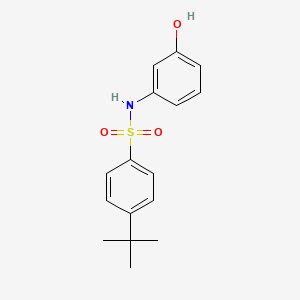

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)17-13-5-4-6-14(18)11-13/h4-11,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOZVVVJWABLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 4-tert-butyl-N-(3-oxophenyl)benzenesulfonamide.

Reduction: Formation of 4-tert-butyl-N-(3-aminophenyl)benzenesulfonamide.

Substitution: Formation of various substituted derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with the enzyme’s catalytic site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Impact on Yield: The tert-butyl group generally correlates with high synthetic yields (e.g., 91% for 4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide vs. 45% for the pyrazole-pyridine analog) due to steric and electronic stabilization during synthesis .

Pharmacological and Biochemical Profiles

Table 2: Pharmacological Data for Selected Analogs

Comparative Analysis :

- Receptor Antagonism : Bosentan’s high potency (Ki = 4.7 nM for ETA) highlights the importance of bipyrimidinyl and methoxy groups in receptor binding. The target compound lacks these moieties, suggesting divergent applications .

Physicochemical and Stability Properties

- Melting Points: The tert-butyl group confers higher melting points in analogs (e.g., 144–146°C for 4-fluoro-N-(3-...) compared to amorphous derivatives like 3-amino-N-(tert-butyl)-...

- Stability : Chloro-substituted analogs (e.g., CAS 150727-06-3) require inert storage (2–8°C), suggesting that electron-withdrawing substituents may reduce stability compared to hydroxyphenyl-containing compounds .

Actividad Biológica

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide is C16H19NO3S, with a molecular weight of 319.39 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities.

The biological activity of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide can be attributed to its ability to interact with various molecular targets:

Biological Activity Data

Recent studies have explored the biological activities associated with 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide. The following table summarizes key findings from various research articles:

Case Studies

- Anticancer Research : A study conducted by researchers at Vanderbilt University identified 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide as a promising candidate for targeting MYC oncogenes in cancer therapy. High-throughput screening revealed that this compound inhibited the binding interactions necessary for MYC function, suggesting potential for further development in cancer treatment .

- Antimicrobial Activity : In a comparative study examining various sulfonamide derivatives, 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide exhibited significant antimicrobial properties against specific bacterial strains, indicating its potential use as an antibiotic agent .

- Inflammation Studies : Research on the anti-inflammatory effects revealed that this compound could modulate inflammatory pathways by reducing the secretion of pro-inflammatory cytokines in cell culture models, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide?

- Methodology : Synthesis typically involves sulfonamide coupling between 4-tert-butylbenzenesulfonyl chloride and 3-aminophenol. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the product .

- Functional Group Considerations : The tert-butyl group enhances steric bulk, influencing reaction kinetics and solubility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : Confirm regioselectivity of the sulfonamide bond (¹H and ¹³C NMR) and phenolic -OH presence (broad peak at ~5 ppm) .

- IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and phenolic O-H stretches (~3400 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement .

Q. How is purity assessed during synthesis?

- Analytical Workflow :

- TLC : Monitor reaction progress using silica plates with UV visualization.

- UHPLC : Employ reversed-phase chromatography (C18 column) with UV detection at 254 nm for quantification. Validate methods per ICH guidelines (linearity, LOD ≤0.1 µg/mL, LOQ ≤0.3 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

- Strategies :

- SAR Studies : Compare analogs with substituent variations (e.g., 4-chloro vs. trifluoromethyl groups) to identify pharmacophore requirements .

- Computational Modeling : Use molecular docking to assess binding affinity to targets (e.g., CCR9 receptor) and validate with in vitro assays .

- Data Normalization : Control for steric effects (tert-butyl) and hydrogen-bonding capacity (hydroxyphenyl) to isolate activity trends .

Q. What methodologies optimize synthetic yield for scale-up?

- Process Enhancements :

- Solvent Selection : Replace dichloromethane with toluene to improve thermal stability during reflux .

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate sulfonamide coupling .

- In-Process Controls : Use UHPLC to monitor intermediate (BO-3) formation and minimize side products .

Q. How are polymorphic forms characterized and differentiated?

- Techniques :

- XRPD : Identify distinct diffraction patterns (e.g., peaks at 4.5°, 18.2°, 25.6° 2θ for trihydrate forms) .

- Thermal Analysis : DSC/TGA to detect desolvation events (e.g., weight loss at 100–150°C for solvates) .

Q. How to validate the stability of 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide under varying storage conditions?

- Protocol :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (85% RH) for 14 days.

- Analytical Monitoring : UHPLC-MS to track degradation products (e.g., sulfonic acid derivatives) .

- Packaging : Use amber glass vials with desiccants to prevent hydrolysis .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.